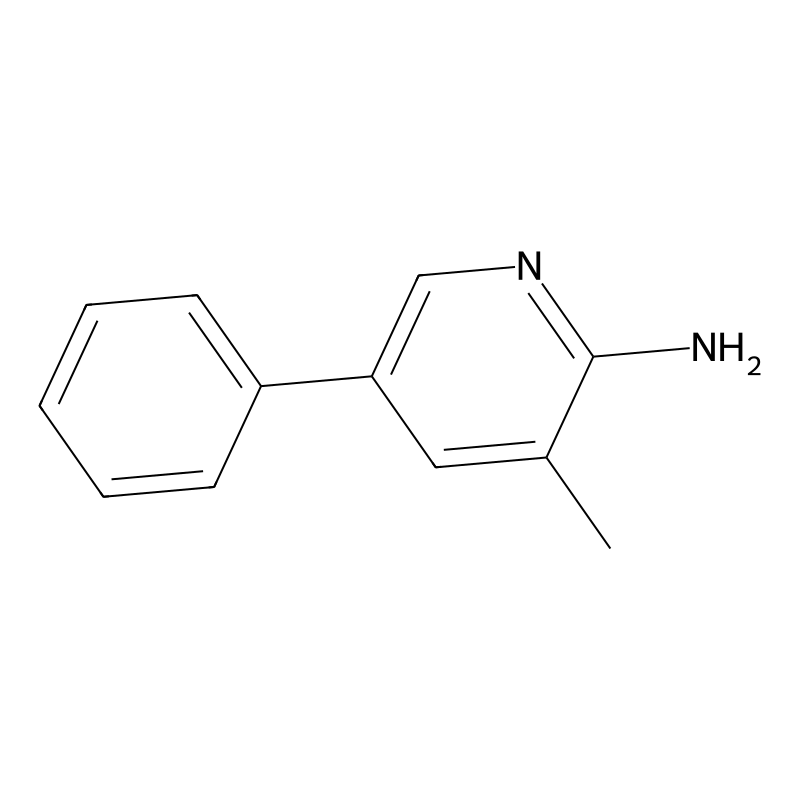2-Amino-3-methyl-5-phenylpyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-Amino-3-methyl-5-phenylpyridine is an organic compound with the molecular formula . It consists of a pyridine ring substituted with an amino group at the 2-position, a methyl group at the 3-position, and a phenyl group at the 5-position. This compound is classified under pyridine derivatives and is of interest due to its potential biological activities and applications in various fields.
The reactivity of 2-amino-3-methyl-5-phenylpyridine can involve several pathways, particularly in its interactions with nucleophiles. For instance, it has been observed that derivatives of this compound can undergo acetylation reactions, particularly with deoxyguanosine, leading to substitution at specific positions on the nucleoside. The major reaction pathway involves the formation of N-acetoxy derivatives that primarily attack the 8-position of deoxyguanosine .
Additionally, its reactions can be influenced by the presence of other functional groups within similar compounds, which may alter the selectivity and yield of desired products.
Research indicates that 2-amino-3-methyl-5-phenylpyridine exhibits various biological activities. Its metabolites have shown potential in interacting with DNA, particularly through acetylation reactions that could lead to mutagenic effects. The compound's structural characteristics enable it to form adducts with nucleic acids, which can be significant in understanding its role in carcinogenesis .
Furthermore, studies have indicated that certain derivatives exhibit varying levels of reactivity towards biological molecules, suggesting potential applications in medicinal chemistry.
Several synthesis methods for 2-amino-3-methyl-5-phenylpyridine have been reported:
- Direct Amination: Starting from 3-methyl-5-phenylpyridine, amination can be performed using ammonia or amines under appropriate conditions.
- Nucleophilic Substitution: The introduction of the amino group can also occur through nucleophilic substitution reactions involving suitable precursors .
- Photochemical Methods: Recent studies have explored photochemical approaches for synthesizing related compounds, which may offer alternative routes for producing 2-amino-3-methyl-5-phenylpyridine .
The compound has potential applications in various fields:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting specific diseases.
- Chemical Research: Its unique structure allows for exploration in synthetic chemistry and material science.
- Biotechnology: The ability to form adducts with DNA makes it relevant in studies related to genetic mutations and cancer research.
Interaction studies involving 2-amino-3-methyl-5-phenylpyridine have primarily focused on its reactivity with DNA and RNA components. The formation of adducts with deoxyguanosine has been a significant area of research, revealing insights into its mutagenic potential and mechanisms of action within biological systems . These studies help elucidate not only the compound's risks but also its possible therapeutic benefits.
Several compounds share structural similarities with 2-amino-3-methyl-5-phenylpyridine. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-5-phenylpyridine | Lacks methyl substitution at the 3-position | More reactive towards electrophiles |
| 2-Acetoxyamino-3-methyl-5-phenylpyridine | Acetoxy group at the amino position | Enhanced reactivity towards nucleophiles |
| 3-Methyl-5-phenyloxazole | Oxazole instead of pyridine ring | Different electronic properties affecting reactivity |
| 2-Amino-4-methylpyridine | Amino group at the 2-position and methyl at 4 | Different biological activity profile |
Each of these compounds exhibits unique properties and reactivities due to variations in their functional groups and ring structures. Understanding these differences is crucial for exploring their respective applications and implications in chemical biology.








